Irak4-IN-16

Description

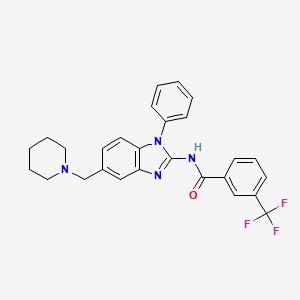

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H25F3N4O |

|---|---|

Molecular Weight |

478.5 g/mol |

IUPAC Name |

N-[1-phenyl-5-(piperidin-1-ylmethyl)benzimidazol-2-yl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C27H25F3N4O/c28-27(29,30)21-9-7-8-20(17-21)25(35)32-26-31-23-16-19(18-33-14-5-2-6-15-33)12-13-24(23)34(26)22-10-3-1-4-11-22/h1,3-4,7-13,16-17H,2,5-6,14-15,18H2,(H,31,32,35) |

InChI Key |

CLRGCYMGDBZQTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CC3=C(C=C2)N(C(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

IRAK4-IN-16; IRAK4 IN 16; IRAK4IN16; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IRAK4 Kinase Inhibitors

Disclaimer: This document provides a detailed overview of the mechanism of action for inhibitors of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Despite a thorough search, specific data for a compound designated "IRAK4-IN-16" was not publicly available. Therefore, this guide focuses on the well-established principles of IRAK4 inhibition, utilizing data from publicly studied, exemplary IRAK4 inhibitors to illustrate the core mechanism of action, experimental validation, and therapeutic rationale.

Introduction to IRAK4 and its Role in Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system. It is an essential downstream component for most Toll-like receptor (TLR) signaling pathways (excluding TLR3) and the Interleukin-1 receptor (IL-1R) family. These pathways are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals, initiating a rapid inflammatory response. Given its pivotal role, aberrant IRAK4 activity is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory disorders, and certain cancers, making it a prime therapeutic target.

The IRAK4 Signaling Pathway

The activation of IRAK4 is a tightly regulated, multi-step process initiated at the cell membrane:

-

Receptor Activation: The pathway is triggered by the binding of a ligand (e.g., a bacterial lipopolysaccharide for a TLR, or IL-1 for its receptor) to its corresponding receptor on the cell surface.

-

Myddosome Formation: This ligand binding induces a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, through interactions between its death domain (DD), recruits IRAK4 and IRAK2 to form a high-order signaling complex known as the Myddosome.

-

IRAK4 Activation and IRAK1 Phosphorylation: Within the Myddosome, IRAK4 molecules trans-autophosphorylate, leading to their full activation. Activated IRAK4 then phosphorylates IRAK1.

-

Downstream Signal Propagation: Phosphorylated IRAK1 dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream kinase cascades, including the inhibitor of NF-κB kinase (IKK) complex and mitogen-activated protein kinases (MAPKs) like JNK and p38.

-

Gene Expression: The ultimate result is the activation of key transcription factors, primarily nuclear factor-κB (NF-κB) and activator protein 1 (AP-1). These factors translocate to the nucleus and drive the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines.

Core Mechanism of Action: IRAK4 Inhibition

The majority of IRAK4 inhibitors, including those that have advanced to clinical trials, are ATP-competitive inhibitors. The IRAK4 kinase domain has a typical bi-lobed structure with an ATP-binding pocket located in the cleft between the N- and C-terminal lobes.

The mechanism of action is as follows:

-

Binding to the ATP Pocket: The inhibitor molecule is designed to fit into the ATP-binding site of IRAK4. It forms key interactions (e.g., hydrogen bonds, hydrophobic interactions) with residues in this pocket, such as the hinge region, effectively blocking the natural substrate, ATP, from binding.

-

Inhibition of Kinase Activity: By occupying the ATP-binding site, the inhibitor prevents the transfer of the gamma-phosphate from ATP to IRAK4 itself (autophosphorylation) and to its primary substrate, IRAK1.

-

Disruption of Downstream Signaling: The lack of IRAK1 phosphorylation and activation halts the entire downstream signaling cascade. TRAF6 is not engaged, and subsequent activation of MAPK and NF-κB pathways is prevented.

-

Reduction of Inflammatory Mediators: The ultimate functional consequence is a significant reduction in the transcription and release of pro-inflammatory cytokines and other mediators that drive disease pathology.

It is important to note that IRAK4 possesses both kinase and scaffolding functions. While ATP-competitive inhibitors directly block the kinase activity, the scaffolding function—its role in assembling the Myddosome—may remain partially intact. However, studies with kinase-dead IRAK4 mutants show that the kinase activity is essential for a robust inflammatory response, confirming that kinase inhibition is a valid and effective therapeutic strategy.

Quantitative Data Presentation

The potency and selectivity of IRAK4 inhibitors are determined through various assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting IRAK4's enzymatic activity. Below is a summary of publicly available data for representative IRAK4 inhibitors.

| Compound Name | Assay Type | IC50 (nM) | Target(s) | Reference |

| PF-06650833 (Zimlovisertib) | Biochemical | 0.2 | IRAK4 | |

| BAY 1834845 (Zabedosertib) | Biochemical | N/A | IRAK4 | |

| **HS |

The Discovery and Synthesis of IRAK4-IN-16: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. These pathways are fundamental components of the innate immune system, and their dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, IRAK4 has emerged as a highly attractive therapeutic target for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of IRAK4-IN-16, a potent and selective inhibitor from the 2,6-diaminopyrimidin-4-one chemical series. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its biological activity and a visualization of its mechanism of action within the IRAK4 signaling cascade.

Introduction to IRAK4 Signaling

IRAK4 is positioned at the apex of the MyD88-dependent signaling cascade. Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited to the receptor complex. MyD88, in turn, recruits IRAK4, leading to the formation of a higher-order signaling complex known as the Myddosome. Within the Myddosome, IRAK4 becomes activated and subsequently phosphorylates other members of the IRAK family, primarily IRAK1. This phosphorylation event initiates a downstream signaling cascade involving the recruitment of TRAF6, an E3 ubiquitin ligase, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of a plethora of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are key mediators of the inflammatory response. Given its central role, inhibition of IRAK4 kinase activity presents a compelling strategy to therapeutically modulate inflammatory responses.

Discovery of the 2,6-Diaminopyrimidin-4-one Series

This compound belongs to a series of 2,6-diaminopyrimidin-4-one inhibitors discovered through high-throughput screening followed by structure-enabled design. The initial screening identified an aminopyrimidine hit, which was subsequently optimized to improve potency and selectivity, leading to the development of the pyrimidin-4-one chemotype. This novel scaffold exhibited a distinct binding mode compared to the original aminopyrimidine series, allowing for the exploration of novel structure-activity relationships (SAR). Compound 16, referred to herein as this compound, emerged as a lead compound from this series, demonstrating potent inhibition of IRAK4 with an IC50 of 27 nM and excellent kinase selectivity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds from the 2,6-diaminopyrimidin-4-one series.

| Compound ID | Structure | IRAK4 IC50 (nM) | Kinase Selectivity (>100-fold against X kinases) |

| This compound (Compound 16) | 2-((cyclopropylmethyl)amino)-6-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4(3H)-one | 27 | 99% of 111 tested kinases |

| Compound 4 | 2-(cyclopropylamino)-6-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4(3H)-one | 130 | Not Reported |

| Compound 19 | 2-((2,2-dimethylpropyl)amino)-6-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4(3H)-one | 31 | Not Reported |

| Compound 31 | 2-((1-methylcyclopropyl)methylamino)-6-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4(3H)-one | 93 | Not Reported |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its analogs follows a convergent strategy starting from commercially available pyrimidine precursors. The general synthetic scheme is outlined below.

Scheme 1: General Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors

Caption: General synthetic route to this compound.

Detailed Protocol for this compound (Compound 16):

-

Step 1: Synthesis of 2-chloro-6-(tetrahydro-2H-pyran-4-ylamino)pyrimidine. To a solution of 2,6-dichloropyrimidine in a suitable solvent such as N,N-dimethylformamide (DMF), is added tetrahydro-2H-pyran-4-amine and a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is heated to promote the nucleophilic aromatic substitution. After completion, the product is isolated by extraction and purified by column chromatography.

-

Step 2: Synthesis of 2-(cyclopropylmethylamino)-6-(tetrahydro-2H-pyran-4-ylamino)pyrimidine. The intermediate from Step 1 is subjected to a second nucleophilic aromatic substitution with cyclopropylmethanamine. The reaction is typically carried out at an elevated temperature in a sealed vessel. The product is then isolated and purified.

-

Step 3: Synthesis of this compound. The pyrimidine intermediate from Step 2 is hydrolyzed to the corresponding pyrimidin-4-one. This is achieved by heating the compound in the presence of a strong acid, such as hydrochloric acid. The final product, this compound, is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Biochemical Assay for IRAK4 Inhibition (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of IRAK4 by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 2.5 µL of the test compound dilution.

-

Prepare a master mix containing IRAK4 enzyme and MBP substrate in kinase reaction buffer.

-

Add 5 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus the IRAK4 activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay for IRAK4 Target Engagement (Phospho-IRAK1 Assay)

This assay measures the ability of this compound to inhibit the phosphorylation of IRAK1 in a cellular context, providing a direct measure of target engagement.

Materials:

-

THP-1 cells (human monocytic cell line)

-

LPS (Lipopolysaccharide)

-

This compound or other test compounds

-

Cell lysis buffer

-

Antibodies against phospho-IRAK1 (Thr209) and total IRAK1

-

Western blotting reagents and equipment

Procedure:

-

Seed THP-1 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes to activate the TLR4/IRAK4 pathway.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and Western blotting using antibodies against phospho-IRAK1 and total IRAK1.

-

Quantify the band intensities and normalize the phospho-IRAK1 signal to the total IRAK1 signal.

-

Determine the IC50 value for the inhibition of IRAK1 phosphorylation.

Mechanism of Action and Signaling Pathway Visualization

This compound acts as an ATP-competitive inhibitor of IRAK4. By binding to the ATP-binding pocket of the IRAK4 kinase domain, it prevents the phosphorylation of downstream substrates, most notably IRAK1. This blockade of IRAK1 activation effectively halts the propagation of the inflammatory signal downstream, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: IRAK4 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a potent and selective inhibitor of IRAK4 that effectively blocks the TLR/IL-1R signaling cascade. Its discovery and characterization provide a valuable tool for further research into the role of IRAK4 in inflammatory diseases and a promising starting point for the development of novel therapeutics. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate the reproduction and further investigation of this important class of molecules by the scientific community.

IRAK4-IN-16: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Its central role in innate immunity has made it a prime target for the development of novel anti-inflammatory therapeutics. IRAK4-IN-16 is a potent and selective inhibitor of IRAK4, demonstrating significant potential for the treatment of various inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols and pathway diagrams to support further research and development efforts.

Chemical Properties and Structure

This compound, with the chemical name N-(1-phenyl-5-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-2-yl)-3-(trifluoromethyl)benzamide, is a small molecule inhibitor of IRAK4.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-(1-phenyl-5-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-2-yl)-3-(trifluoromethyl)benzamide | [1] |

| Synonyms | IRAK4 inhibitor 16 | [1] |

| CAS Number | 509093-72-5 | [1][2][3] |

| Molecular Formula | C27H25F3N4O | [1][2][3] |

| Molecular Weight | 478.519 g/mol | [2][3] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO; Insoluble in water and ethanol | [4] |

| Storage | 2 years at -20°C (powder); 2 weeks at 4°C in DMSO; 6 months at -80°C in DMSO | [3] |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of IRAK4 kinase activity. It also exhibits excellent selectivity for IRAK4 over other kinases, including IRAK1 and TAK1.

| Target | IC50 | Selectivity vs. IRAK4 | Reference |

| IRAK4 | 2.8 nM | - | [1] |

| IRAK1 | - | 217-fold | [1] |

| TAK1 | - | 892-fold | [1] |

| NF-κB (IL-1 induced) | 0.3 µM | - | [1] |

Signaling Pathway of IRAK4

IRAK4 is a key mediator in the TLR and IL-1R signaling cascades, which are crucial for the innate immune response. Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK family members. IRAK4, as the most upstream kinase in this complex, phosphorylates and activates IRAK1, leading to the downstream activation of TRAF6. This ultimately results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.

Caption: Simplified IRAK4 signaling pathway leading to pro-inflammatory cytokine production.

Experimental Protocols

In Vitro IRAK4 Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against IRAK4 kinase.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., a specific peptide or a generic substrate like Myelin Basic Protein)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplates (e.g., 384-well)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the microplate wells.

-

Prepare a kinase reaction mixture containing IRAK4 enzyme and substrate in kinase buffer.

-

Add the kinase reaction mixture to the wells containing the test compound.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Caption: General workflow for an in vitro IRAK4 kinase inhibition assay.

Cellular NF-κB Activation Assay

This protocol outlines a method to measure the inhibition of IL-1β-induced NF-κB activation in a cellular context.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant human IL-1β

-

Test compound (e.g., this compound) dissolved in DMSO

-

Reagents for nuclear extraction

-

Antibodies for Western blotting (anti-NF-κB p65, anti-lamin B1) or an ELISA-based NF-κB detection kit

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

-

Stimulate the cells with IL-1β (e.g., 10 ng/mL) for a predetermined time (e.g., 30 minutes) to induce NF-κB activation.

-

Lyse the cells and separate the nuclear and cytoplasmic fractions.

-

Determine the amount of NF-κB p65 subunit in the nuclear extracts using either Western blotting or a specific ELISA kit.

-

For Western blotting, normalize the p65 signal to a nuclear loading control (e.g., Lamin B1).

-

Calculate the percentage of inhibition of NF-κB nuclear translocation for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

Pharmacokinetic Properties

While detailed pharmacokinetic data for this compound is not extensively published in peer-reviewed literature, it has been described as an orally bioavailable inhibitor with excellent pharmacokinetic properties.[1] For context, a summary of pharmacokinetic parameters for another orally bioavailable IRAK4 inhibitor, PF-06650833, is provided below. It is important to note that these values are not for this compound and should be considered as a reference for a compound in the same class.

| Parameter | Value (in Rats) | Reference |

| Clearance | 56 mL/min/kg | [5] |

| Half-life (T1/2) | 0.6 hours | [5] |

| Oral Bioavailability | 34-50% | [5] |

Conclusion

This compound is a potent and selective inhibitor of IRAK4 with promising chemical and biological properties for the development of novel anti-inflammatory therapies. Its ability to effectively block the TLR/IL-1R signaling pathway highlights its potential in treating a wide range of autoimmune and inflammatory disorders. The information provided in this technical guide, including the detailed protocols and pathway diagrams, serves as a valuable resource for researchers and drug development professionals working on IRAK4-targeted therapeutics. Further investigation into the in vivo efficacy and pharmacokinetic profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. IRAK4 interleukin 1 receptor associated kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

IRAK4-IN-16: A Technical Guide to its Target, Binding, and Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective inhibitor, IRAK4-IN-16, with a focus on its target protein, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and its binding mechanism. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, inflammation, and drug discovery.

Introduction to IRAK4: A Key Mediator in Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). As a critical upstream kinase in the innate immune system, IRAK4 is essential for initiating responses to a wide range of pathogens and endogenous danger signals.

Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of a multi-protein signaling complex known as the Myddosome. Within the Myddosome, IRAK4 becomes activated through autophosphorylation and subsequently phosphorylates other downstream substrates, including IRAK1. This phosphorylation cascade ultimately triggers the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines. Given its central role in inflammatory signaling, IRAK4 has emerged as a promising therapeutic target for a variety of autoimmune diseases, inflammatory disorders, and certain types of cancer.

This compound: A Potent Inhibitor of IRAK4

This compound is a potent inhibitor of IRAK4, demonstrating significant activity in biochemical assays. Its ability to suppress IRAK4 kinase activity makes it a valuable tool for studying the physiological and pathological roles of IRAK4 and a potential starting point for the development of novel anti-inflammatory therapeutics.

Quantitative Inhibition Data

The inhibitory potency of this compound has been characterized through biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Biochemical IC50 | 2.5 nM | IRAK4 Kinase Assay | |

| Cytotoxic IC50 | 0.2 µM | OCI-LY10 Cells | |

| 0.2 µM | TMD8 Cells | ||

| 0.6 µM | Ramos Cells | ||

| 2.7 µM | HT Cells |

The IRAK4 Binding Site of this compound

Like most kinase inhibitors, this compound is understood to bind within the ATP-binding pocket of the IRAK4 kinase domain. This pocket is a well-defined cleft located between the N-terminal and C-terminal lobes of the kinase. Structural studies of IRAK4 in complex with various inhibitors have provided detailed insights into the key interactions that govern inhibitor binding.

Crystal structures of the IRAK4 kinase domain (e.g., PDB IDs: 2NRU, 6EGA) reveal a canonical kinase fold with specific features that can be exploited for inhibitor design. The binding of this compound is predicted to involve interactions with key residues within this pocket, thereby preventing the binding of ATP and inhibiting the phosphotransferase activity of the enzyme.

Key features of the IRAK4 ATP-binding site include:

-

Hinge Region: Forms hydrogen bonds with the inhibitor, a critical interaction for anchoring the compound in the binding site.

-

Gatekeeper Residue: A residue that controls access to a deeper hydrophobic pocket.

-

Hydrophobic Pockets: Provide opportunities for van der Waals interactions, contributing to binding affinity and selectivity.

-

Solvent-Exposed Region: Allows for modifications to the inhibitor to improve solubility and other pharmacokinetic properties.

Signaling Pathways and Experimental Workflows

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Experimental Workflow for IRAK4 Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound against IRAK4.

Caption: General workflow for an in vitro IRAK4 kinase inhibition assay.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments relevant to the characterization of IRAK4 inhibitors.

In Vitro IRAK4 Kinase Assay (Adapted from commercial kits)

This protocol is a generalized procedure for determining the in vitro potency of an inhibitor against IRAK4 using a luminescence-based ADP detection method.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

Test inhibitor (this compound)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well or 384-well white assay plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution in kinase assay buffer containing the desired concentrations of IRAK4 enzyme and substrate.

-

Prepare a 2X ATP solution in kinase assay buffer.

-

Prepare serial dilutions of this compound in DMSO, and then further dilute into kinase assay buffer to create a 4X inhibitor solution.

-

-

Assay Plate Setup:

-

Add 5 µL of the 4X inhibitor solution to the appropriate wells of the assay plate. For control wells (0% inhibition), add 5 µL of assay buffer with the same concentration of DMSO. For total inhibition control, a known potent, broad-spectrum kinase inhibitor can be used.

-

Add 10 µL of the 2X kinase/substrate solution to all wells.

-

Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.

-

Mix the plate gently and incubate for a defined period (e.g., 30-60 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Signal Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence on a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all other readings.

-

Normalize the data to the control wells (0% and 100% inhibition).

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of this compound on different cell lines using a commercially available cell viability reagent.

Materials:

-

Cancer cell lines (e.g., OCI-LY10, TMD8, Ramos, HT)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

-

96-well clear-bottom white assay plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 90 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium at 10X the final desired concentrations.

-

Add 10 µL of the 10X compound dilutions to the respective wells. For the vehicle control, add 10 µL of medium with the same concentration of DMSO.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the data to the vehicle-treated control wells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound is a potent and valuable research tool for investigating the intricate roles of IRAK4 in health and disease. Its high affinity for IRAK4 and demonstrated cellular activity provide a strong foundation for further preclinical and potentially clinical development. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug discovery efforts targeting the IRAK4 signaling pathway.

The Biological Function of Irak4-IN-16: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological function of Irak4-IN-16, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this compound.

Core Function and Mechanism of Action

This compound, also identified as compound 4, is a small molecule inhibitor that targets the kinase activity of IRAK4. IRAK4 is a critical serine/threonine kinase that plays a central role in the signal transduction of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1]. These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate an inflammatory response[2].

Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a signaling complex known as the Myddosome[3]. Within this complex, IRAK4 becomes activated and subsequently phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1)[2][4]. These transcription factors then drive the expression of pro-inflammatory cytokines and chemokines, leading to an inflammatory response[2].

This compound exerts its biological function by binding to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation of its downstream substrates and inhibiting the subsequent inflammatory signaling cascade[5]. This targeted inhibition of IRAK4 makes this compound a valuable tool for studying the role of IRAK4 in various inflammatory and autoimmune diseases, as well as a potential therapeutic agent.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IRAK4 IC50 | 2.5 nM | Biochemical Assay | [6] |

| OCI-LY10 Cytotoxicity IC50 | 0.2 µM | OCI-LY10 (Diffuse Large B-cell Lymphoma) | [6] |

| TMD8 Cytotoxicity IC50 | 0.2 µM | TMD8 (Diffuse Large B-cell Lymphoma) | [6] |

| Ramos Cytotoxicity IC50 | 0.6 µM | Ramos (Burkitt's Lymphoma) | [6] |

| HT Cytotoxicity IC50 | 2.7 µM | HT (Colon Cancer) | [6] |

Signaling Pathway

The following diagram illustrates the canonical TLR/IL-1R signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological function of this compound. These represent standard protocols in the field and are consistent with the procedures used to generate the data presented.

IRAK4 Kinase Assay (Biochemical IC50 Determination)

This protocol describes a representative method for determining the in vitro potency of this compound against purified IRAK4 kinase.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]

-

ATP

-

IRAK4 substrate (e.g., Myelin Basic Protein or a specific peptide substrate)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these into the kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Prepare a master mix containing the kinase buffer, ATP, and IRAK4 substrate at their optimal concentrations.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add the IRAK4 enzyme to all wells except the negative control wells.

-

Initiate the kinase reaction by adding the master mix to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (Cytotoxicity IC50 Determination)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on various cancer cell lines.

Materials:

-

OCI-LY10, TMD8, Ramos, or HT cells

-

Appropriate cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay

-

96-well clear bottom, white-walled plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Record the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of an IRAK4 inhibitor like this compound.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. promega.com [promega.com]

Irak4-IN-16 in vitro kinase assay

An In-Depth Technical Guide to the In Vitro Kinase Assay for IRAK4

Introduction

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system.[1] It functions as a master kinase in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Upon activation, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4, initiating a cascade that leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[4][5] Given its critical role in inflammatory responses, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases and cancers.[1][6]

This guide provides a detailed overview of the principles and methodologies for conducting an in vitro kinase assay to identify and characterize inhibitors of IRAK4. While this document refers to a hypothetical inhibitor, "IRAK4-IN-16," the protocols and principles described are broadly applicable to the screening and evaluation of any potential IRAK4 inhibitor.

IRAK4 Signaling Pathway

The activation of IRAK4 is an early and essential step in the MyD88-dependent signaling pathway. Ligand binding to TLRs or IL-1Rs triggers the recruitment of MyD88, which then assembles a helical signaling complex known as the Myddosome, composed of MyD88, IRAK4, and IRAK1/IRAK2.[5] Within this complex, IRAK4 dimers undergo trans-autophosphorylation to become fully active.[5] Activated IRAK4 then phosphorylates IRAK1, stimulating its kinase activity and leading to its dissociation from the Myddosome.[2][7] Subsequently, IRAK1 interacts with TRAF6, an E3 ubiquitin ligase, which activates downstream kinase cascades, including the TAK1-IKK-NF-κB axis, ultimately leading to the transcription of inflammatory genes.[2][4]

Principles of the In Vitro Kinase Assay

An in vitro kinase assay measures the enzymatic activity of a kinase, which is its ability to transfer a phosphate group from a donor molecule (usually ATP) to a specific substrate.[8] To assess the potency of an inhibitor like this compound, the assay quantifies the reduction in kinase activity in the presence of the compound. This is typically achieved by measuring either the amount of phosphorylated substrate produced or the amount of ADP generated as a byproduct of the phosphotransfer reaction.[8][9]

Common detection methods include:

-

Radiometric Assays: Utilize [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[8][10]

-

Fluorescence-Based Assays: Employ modified substrates or antibodies to detect phosphorylation via changes in fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or fluorescence intensity (FI).[11]

-

Luminescence-Based Assays: Quantify the amount of ADP produced using a coupled enzyme system that generates a luminescent signal, such as the ADP-Glo™ assay.[9][12]

Experimental Protocol: IRAK4 In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a method for measuring IRAK4 kinase activity and its inhibition using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.

Materials

-

Recombinant Human IRAK4, GST-tagged (e.g., BPS Bioscience, Cat. #40064)[12]

-

Myelin Basic Protein (MBP) substrate (e.g., BPS Bioscience, Cat. #78514)[12]

-

ATP, 500 µM solution (e.g., BPS Bioscience, Cat. #79686)[12]

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[11]

-

This compound or other test inhibitors, prepared in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V6930)[12]

-

White, opaque 96-well or 384-well plates[12]

-

Microplate reader capable of measuring luminescence

Procedure

-

Prepare 1x Kinase Assay Buffer: Dilute the stock buffer to a 1x working concentration with sterile distilled water.[12]

-

Prepare Test Inhibitor Dilutions:

-

Create a serial dilution of this compound in 100% DMSO at 100x the final desired concentrations.

-

Perform an intermediate 10-fold dilution of each concentration into 1x Kinase Assay Buffer. This results in a 10x working stock of each inhibitor concentration in 10% DMSO.[12]

-

-

Prepare Master Mix: Prepare a master mix containing ATP and the MBP substrate. For each 100 reactions, mix: 700 µL of 1x Kinase Assay Buffer, 50 µL of ATP (500 µM), and 100 µL of MBP (5 mg/ml).[12]

-

Set Up Plate:

-

Add 2.5 µL of the 10x test inhibitor dilutions to the appropriate wells ("Test Inhibitor").

-

For "Positive Control" (uninhibited enzyme) and "Negative Control" (no enzyme) wells, add 2.5 µL of 10% DMSO in 1x Kinase Assay Buffer.[12]

-

-

Add Enzyme:

-

Dilute the recombinant IRAK4 enzyme to the desired working concentration (e.g., 7.5 nM) in 1x Kinase Assay Buffer.[9]

-

Add 10 µL of diluted IRAK4 to the "Test Inhibitor" and "Positive Control" wells.

-

Add 10 µL of 1x Kinase Assay Buffer to the "Negative Control" wells.

-

-

Initiate Kinase Reaction:

-

Detect ADP Production:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 45 minutes.[12]

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for another 45 minutes.[12]

-

-

Read Plate: Measure the luminescence using a microplate reader.

Data Presentation and Analysis

The raw luminescence data should be processed by first subtracting the "Negative Control" background signal from all other readings. The percent inhibition is then calculated relative to the "Positive Control" (0% inhibition).

Formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

The resulting data can be plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis to generate a dose-response curve. A non-linear regression analysis is used to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 1: Example Quantitative Data for IRAK4 Inhibitors

| Compound | IC₅₀ (nM) | Assay Format | ATP Concentration (µM) | Substrate |

| This compound | Value | ADP-Glo™ | 10[9] | MBP[9] |

| Inhibitor A | Value | TR-FRET[11] | 10 | Synthetic Peptide |

| Staurosporine[11] | Value | LanthaScreen® | 10 | N/A (Binding Assay) |

| IRAK1/4 Inhibitor[9] | Value | Transcreener® ADP² | 10 | MBP |

This table is a template for presenting results; specific values would be generated from experimental data.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. sinobiological.com [sinobiological.com]

- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. bpsbioscience.com [bpsbioscience.com]

Unveiling Irak4-IN-16: A Technical Primer on a Novel IRAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive initial characterization of Irak4-IN-16, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the available quantitative data, experimental methodologies, and key signaling pathways associated with this compound, offering a valuable resource for researchers in immunology, inflammation, and oncology.

Core Compound Data

This compound, systematically named 1-{[(2S)-5-oxopyrrolidin-2-yl]methoxy}-7-(propan-2-yloxy)isoquinoline-6-carboxamide, has been identified as a potent small molecule inhibitor of IRAK4 kinase activity.[1][2] The following table summarizes the key quantitative metrics reported for this compound.

| Parameter | Value | Species | Assay Type | Reference |

| IC50 (IRAK4) | 7 nM | Human | Biochemical Kinase Assay | [2] |

| EC50 | 2300 nM | Rat | Whole Blood Assay | [2] |

| Oral Bioavailability | 73% | Rat | In vivo Pharmacokinetics | [2] |

| Plasma Clearance (Clp) | 22 mL/min/kg | Rat | In vivo Pharmacokinetics | [2] |

| Half-life (t1/2) | 1.3 h | Rat | In vivo Pharmacokinetics | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic potential by inhibiting the kinase activity of IRAK4, a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[3] These pathways are integral to the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates downstream substrates, including IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1. This leads to the production of pro-inflammatory cytokines and chemokines. By inhibiting IRAK4, this compound effectively blocks this inflammatory cascade.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of initial findings. The following sections outline the probable protocols used for the characterization of this compound, based on standard practices for IRAK4 inhibitor evaluation.

Biochemical Kinase Assay (IC50 Determination)

A common method for determining the IC50 of a kinase inhibitor is a radiometric assay or a fluorescence-based assay.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by IRAK4. The amount of phosphorylated substrate is then quantified.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

-

ATP (at a concentration around the Km for IRAK4)

-

Substrate (e.g., a synthetic peptide or a protein like Myelin Basic Protein)

-

This compound (serially diluted)

-

Detection reagent (e.g., [γ-32P]ATP for radiometric assays, or a phosphospecific antibody for fluorescence-based assays)

-

96- or 384-well assay plates

Procedure:

-

Add kinase buffer to the wells of the assay plate.

-

Add serial dilutions of this compound to the wells.

-

Add the IRAK4 enzyme to the wells and incubate briefly.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate using the chosen method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay (EC50 Determination)

Cell-based assays are essential to determine the potency of an inhibitor in a more physiologically relevant context. A common cellular assay for IRAK4 inhibitors involves stimulating immune cells and measuring the production of a downstream cytokine.

Principle: The assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to a TLR agonist.

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), or a monocytic cell line like THP-1)

-

Cell culture medium

-

TLR agonist (e.g., R848 for TLR7/8, LPS for TLR4)

-

This compound (serially diluted)

-

ELISA kit for the cytokine of interest

Procedure:

-

Seed the immune cells in a 96-well plate and allow them to adhere if necessary.

-

Pre-incubate the cells with serial dilutions of this compound for a specific time (e.g., 1 hour).

-

Stimulate the cells with the TLR agonist.

-

Incubate the plate for a period sufficient to allow cytokine production (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of the cytokine in the supernatant using an ELISA kit.

-

Plot the percentage of inhibition of cytokine production against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

In Vivo Pharmacodynamic Model

The in vivo efficacy of this compound was assessed in a rat model of TLR7-driven inflammation.[2]

Principle: This model evaluates the ability of orally administered this compound to suppress the systemic production of pro-inflammatory cytokines induced by a TLR7 agonist.

Animal Model:

Procedure:

-

Acclimatize the animals to the experimental conditions.

-

Administer this compound orally (p.o.) at various doses (e.g., 3, 10, 30, and 100 mg/kg).[2]

-

After a set time (e.g., 1 hour), administer the TLR7 agonist R848 via intraperitoneal (i.p.) injection (e.g., 5 mg/kg).[2]

-

At the time of peak cytokine response (e.g., 1.5 hours post-R848 stimulation), collect blood samples.[2]

-

Process the blood to obtain plasma or serum.

-

Measure the levels of relevant cytokines (e.g., TNF-α, IL-6) using a suitable method (e.g., Luminex, ELISA).

-

Compare the cytokine levels in the inhibitor-treated groups to the vehicle-treated control group to determine the in vivo efficacy.

Selectivity Profile

A critical aspect of a kinase inhibitor's characterization is its selectivity profile against a panel of other kinases. This information is crucial for assessing potential off-target effects. At the time of this writing, a comprehensive public kinase selectivity panel for this compound has not been identified in the reviewed literature. Researchers are encouraged to consult the primary publication by Smith GF, et al. for any available selectivity data.[1][2]

Conclusion

This compound is a potent and orally bioavailable inhibitor of IRAK4 with demonstrated in vivo efficacy in a preclinical model of inflammation. The data presented in this guide provide a foundational understanding of its biochemical and cellular activity. Further characterization, including a comprehensive selectivity profile and evaluation in various disease models, will be crucial for its continued development as a potential therapeutic agent for inflammatory and autoimmune diseases.

References

An In-depth Technical Guide to IRAK4-IN-16 and its Effect on MyD88 Signaling

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the potent and selective IRAK4 inhibitor, PF-06650833 (also known as Zimlovisertib), as a representative example of an "IRAK4-IN" (IRAK4 inhibitor) compound. It explores its mechanism of action within the MyD88 signaling pathway, presents quantitative data on its inhibitory effects, and outlines key experimental protocols for its evaluation.

Introduction to IRAK4 and MyD88 Signaling

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune system. It functions as a central mediator of signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), with the exception of TLR3. The activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) initiates a signaling cascade that is largely dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.

Upon ligand binding, TLRs and IL-1Rs recruit MyD88, which in turn recruits IRAK4 through interactions between their respective death domains. This leads to the formation of a higher-order signaling complex known as the Myddosome. Within the Myddosome, IRAK4 becomes activated and subsequently phosphorylates other members of the IRAK family, primarily IRAK1. This phosphorylation event triggers a downstream signaling cascade, culminating in the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1). These transcription factors then drive the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines, which are essential for mounting an immune response. Given its pivotal role in this pathway, IRAK4 has emerged as a key therapeutic target for a variety of inflammatory and autoimmune diseases, as well as certain cancers.

PF-06650833: A Potent and Selective IRAK4 Inhibitor

PF-06650833 (Zimlovisertib) is a potent, selective, and orally active small-molecule inhibitor of IRAK4. It has been investigated in clinical trials for the treatment of rheumatic and autoimmune diseases. This compound serves as an excellent case study for understanding the effects of IRAK4 inhibition on MyD88-dependent signaling.

Mechanism of Action

PF-06650833 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the IRAK4 kinase domain. This prevents the autophosphorylation of IRAK4 and its subsequent phosphorylation of downstream substrates like IRAK1, thereby blocking the entire downstream signaling cascade that is dependent on IRAK4 kinase activity.

Quantitative Data for PF-06650833

The inhibitory activity of PF-06650833 has been characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of PF-06650833

| Assay Type | Target/Cell Line | Stimulus | Readout | IC50 (nM) | Reference(s) |

| Enzyme Assay | Recombinant IRAK4 | - | Kinase Activity | 0.52 | |

| Cell-based Assay | Human PBMCs | R848 (TLR7/8 agonist) | TNF-α secretion | 2.4 | |

| Cell-based Assay | Human Whole Blood | R848 (TLR7/8 agonist) | TNF-α secretion | 8.8 | |

| Cell-based Assay | THP-1 cells | - | ATP occupancy | ~0.2 | |

| Cell-based Assay | Rat Whole Blood | LPS (TLR4 agonist) | TNF-α secretion | 2.1 (free) | |

| Cell-based Assay | Mouse Whole Blood | R848 (TLR7/8 agonist) | IL-6 secretion | 10 (free) |

PBMCs: Peripheral Blood Mononuclear Cells; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; LPS: Lipopolysaccharide.

Table 2: Kinase Selectivity of PF-06650833

| Kinase | IC50 (nM) | Selectivity vs. IRAK4 | Reference(s) |

| IRAK4 | ~0.2 | - | |

| IRAK1 | >1000 | ~7000-fold | |

| MNK2 | >100 | >500-fold | |

| LRRK2 | >100 | >500-fold | |

| CLK4 | >100 | >500-fold | |

| CK1γ1 | >100 | >500-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize IRAK4 inhibitors like PF-06650833.

In Vitro IRAK4 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

IRAK4 substrate (e.g., myelin basic protein or a specific peptide substrate)

-

Test compound (e.g., PF-06650833) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Add 1 µl of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare the IRAK4 enzyme solution in kinase buffer and add 2 µl to each well.

-

Prepare the substrate/ATP mix in kinase buffer and add 2 µl to each well to initiate the reaction. The final concentrations of ATP and substrate should be at or near their Km values.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding 5 µl of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µl of Kinase Detection Reagent and incubating for another 30 minutes.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-based NF-κB Reporter Assay

This assay determines the effect of an IRAK4 inhibitor on the downstream activation of the NF-κB signaling pathway in a cellular context.

Materials:

-

HEK293 cells stably expressing a TLR (e.g., TLR4/MD2/CD14) and an NF-κB-driven luciferase reporter gene.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

TLR ligand (e.g., LPS for TLR4).

-

Test compound (e.g., PF-06650833).

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase

IRAK4 as a Therapeutic Target: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling, acting as a master kinase downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in propagating inflammatory signals has positioned it as a highly attractive therapeutic target for a wide range of diseases, including autoimmune disorders and cancers. This technical guide provides a comprehensive overview of IRAK4's function, its implication in disease, and the current landscape of therapeutic inhibitors. We delve into the signaling pathways governed by IRAK4, present preclinical and clinical data for key inhibitors, and provide detailed experimental protocols for assays crucial to the discovery and characterization of novel IRAK4-targeting therapeutics.

The Role of IRAK4 in Signal Transduction

IRAK4 is a serine/threonine kinase that plays a pivotal, non-redundant role in the MyD88-dependent signaling pathway, which is activated by all TLRs (except TLR3) and the IL-1R family. Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form a complex known as the Myddosome. IRAK4's kinase activity is essential for the subsequent recruitment and phosphorylation of IRAK1 and IRAK2. This phosphorylation event initiates a cascade of downstream signaling events, including the activation of TRAF6, which ultimately leads to the activation of key transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators that are central to the inflammatory response.

The Myddosome Complex and Downstream Signaling

The formation of the Myddosome is a critical step in the activation of the TLR/IL-1R signaling pathway. This complex consists of MyD88, IRAK4, and either IRAK1 or IRAK2. IRAK4, as the "master IRAK," is the first kinase activated in this complex and is responsible for phosphorylating and activating IRAK1/2. Activated IRAK1/2 then dissociate from the Myddosome and interact with TRAF6, an E3 ubiquitin ligase. This interaction leads to the K63-linked polyubiquitination of TRAF6 and other substrates, which serves as a scaffold for the recruitment and activation of the TAK1 complex. TAK1, in turn, activates the IKK complex (leading to NF-κB activation) and the MAPK pathways (JNK, p38).

The Lynchpin of Innate Immunity: A Technical Guide to IRAK4 Function

Audience: Researchers, scientists, and drug development professionals.

Abstract: Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a critical serine/threonine kinase, indispensable for signal transduction in the innate immune system. Positioned at the apex of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, it functions as both a scaffold and an active enzyme, initiating a chain of events that culminates in inflammatory responses. Genetic deficiencies in IRAK4 highlight its essential role, leading to severe immunodeficiency, while its over-activation is implicated in a range of autoimmune diseases and cancers. This makes IRAK4 a compelling target for therapeutic intervention. This guide provides an in-depth examination of IRAK4's structure, its central role in the Myddosome signaling complex, the dual nature of its kinase and scaffolding functions, its clinical significance, and detailed protocols for its experimental study.

The Core Structure of IRAK4

IRAK4 is a 460-amino acid protein kinase that is structurally distinguished from other members of the IRAK family.[1][2] Its architecture is primarily composed of two key functional domains: an N-terminal death domain (DD) and a C-terminal serine/threonine kinase domain.[3][4]

-

N-Terminal Death Domain (DD): This domain is crucial for protein-protein interactions, specifically for its recruitment to the adaptor protein MyD88 (Myeloid differentiation primary response 88). The interaction between the death domains of IRAK4 and MyD88 is a foundational step in the assembly of the "Myddosome," a key signaling platform.[4][5]

-

C-Terminal Kinase Domain: This domain houses the catalytic activity of IRAK4.[3] It possesses a typical bilobed structure characteristic of kinases, with an ATP-binding pocket situated between the N-terminal and C-terminal lobes.[1][6] A unique feature of the IRAK4 kinase domain is the presence of a tyrosine residue (Tyr262) that acts as a "gatekeeper," a feature that distinguishes it and provides opportunities for the design of selective inhibitors.[2][7]

Upon activation, IRAK4 undergoes trans-autophosphorylation, a process initiated by MyD88-induced dimerization, which allows it to become a fully active kinase capable of phosphorylating its downstream substrates.[4][8]

IRAK4 in TLR/IL-1R Signaling: The Myddosome Complex

IRAK4 is the master kinase in the MyD88-dependent signaling pathway, which is utilized by most TLRs (all except TLR3) and the IL-1R family.[9][10][11] The activation of these receptors by their respective ligands—pathogen-associated molecular patterns (PAMPs) for TLRs or cytokines for IL-1Rs—triggers a conformational change that initiates the assembly of the Myddosome.[1][5]

The Assembly and Function of the Myddosome:

-

Recruitment: Upon receptor activation, the adaptor protein MyD88 is recruited to the receptor's intracellular Toll/Interleukin-1 Receptor (TIR) domain.[11]

-

Oligomerization: MyD88 molecules oligomerize, forming a helical scaffold.[5]

-

IRAK4 Integration: This scaffold then recruits four molecules of IRAK4 via homotypic death domain interactions.[5]

-

IRAK1/IRAK2 Recruitment: The MyD88-IRAK4 complex subsequently recruits four molecules of IRAK1 or IRAK2.[5][11]

-

Signal Propagation: Within this complex, IRAK4 phosphorylates IRAK1 and/or IRAK2.[11][12] This phosphorylation event causes IRAK1/2 to dissociate from the Myddosome and interact with TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase.[5][11]

-

Downstream Activation: The activation of TRAF6 leads to the activation of downstream pathways, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, resulting in the transcription of pro-inflammatory cytokines and chemokines.[9][11]

Caption: IRAK4-mediated TLR/IL-1R signaling pathway.

The Dual Role of IRAK4: Scaffold vs. Kinase Activity

A significant area of research revolves around the distinct contributions of IRAK4's structural (scaffolding) and enzymatic (kinase) functions. While both are required for a robust immune response, they have non-redundant roles.

-

Scaffold Function: The physical presence of the IRAK4 protein is essential for the stable assembly of the Myddosome.[5] Even a kinase-dead version of IRAK4 can support the formation of the complex, allowing for the recruitment of IRAK1/2.[4][5] This scaffolding role is critical; in the complete absence of the IRAK4 protein, Myddosome formation is abrogated, and signaling is completely blocked.[1][13] In some contexts, particularly in human macrophages, the scaffold function alone, without kinase activity, may be sufficient for the production of certain pro-inflammatory cytokines.[5]

-

Kinase Activity: The kinase function of IRAK4 is essential for the full spectrum of TLR-mediated responses.[9][14] Studies using kinase-inactive knock-in mice show that while some NF-κB activation may persist (likely due to the scaffold function), the production of most cytokines and chemokines is severely impaired.[9][12][14] IRAK4's kinase activity is absolutely critical for TLR7- and TLR9-mediated type I interferon production in plasmacytoid dendritic cells and for the activation of MAPK pathways.[9][14][15]

Interestingly, the kinase activity of IRAK4 can also modulate the stability of the Myddosome complex itself. Active IRAK4 phosphorylation weakens the interaction between IRAK4 and MyD88 while strengthening the IRAK4-IRAK1 interaction, facilitating the release of activated IRAK1 to signal downstream.[4]

Clinical Relevance of IRAK4

IRAK4's central role makes it a molecule of significant clinical interest, both in states of deficiency and over-activation.

IRAK4 Deficiency

Autosomal recessive mutations in the IRAK4 gene lead to IRAK4 deficiency, a rare primary immunodeficiency.[16][17]

-

Symptoms: Patients, particularly in early childhood, suffer from recurrent, life-threatening invasive infections caused by pyogenic bacteria like Streptococcus pneumoniae and Staphylococcus aureus.[10][17][18]

-

Pathophysiology: The loss of IRAK4 function prevents TLR and IL-1R signaling, leading to an insufficient inflammatory response.[16] A hallmark of this condition is the absence of high fever and other inflammatory signs (like elevated C-reactive protein) despite severe infection.[10][17]

-

Prognosis: While mortality can be high in the first decade, infections become less frequent with age, suggesting that adaptive immunity and other redundant pathways may eventually compensate.[1][10] This age-related improvement provides a therapeutic rationale for inhibiting IRAK4 in adults for certain diseases, as it may be possible to temper inflammation while retaining sufficient immunity.[1]

IRAK4 as a Therapeutic Target

The overexpression or pathological activation of IRAK4-mediated signaling is implicated in numerous inflammatory and autoimmune disorders, as well as certain cancers.[19][20] This has made IRAK4 an attractive target for the development of small molecule inhibitors and degraders.[2][19]

-

Autoimmune Diseases: Conditions like rheumatoid arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease are characterized by chronic inflammation driven by TLR and IL-1R pathways.[1][21] Inhibiting IRAK4 can block the production of key inflammatory mediators.[21]

-

Oncology: In certain cancers, such as the Activated B-Cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), oncogenic mutations in MyD88 (e.g., MyD88 L265P) lead to constitutive activation of the IRAK4 pathway, promoting cancer cell survival.[20] IRAK4 inhibitors have shown efficacy in preclinical models of these malignancies.[20]

Data Presentation: IRAK4 Inhibitors in Development

The following table summarizes publicly available data on select IRAK4 inhibitors that have been investigated in preclinical or clinical settings.

| Inhibitor Name | Target | Indication(s) | Key Preclinical/Clinical Findings |

| PF-06650833 | IRAK4 Kinase | Rheumatoid Arthritis, SLE | Reduced autoantibody levels in mouse lupus models; reduced interferon gene signature in a Phase 1 human trial.[21] |

| ND-2158 / ND-2110 | IRAK4 Kinase | Autoimmune Disorders, ABC DLBCL | Suppressed TNF production, alleviated collagen-induced arthritis in mice; suppressed tumor growth in ABC DLBCL xenograft models.[20] |

| IRAK1/4 Inhibitor | IRAK1/IRAK4 Kinase | General Inflammation | Used in screening assays to demonstrate inhibitor potency.[22] |

| BAY 1834845 | IRAK4 Kinase | Autoimmune Diseases | Entered Phase I/II clinical trials.[23] |

Experimental Protocols for Studying IRAK4

Investigating the function of IRAK4 requires a variety of biochemical and cellular assays. Below are generalized methodologies for key experiments.

In Vitro IRAK4 Kinase Assay

This assay measures the direct catalytic activity of IRAK4 and is essential for screening potential inhibitors.

Principle: A recombinant IRAK4 enzyme is incubated with a substrate and ATP. The kinase activity is quantified by measuring the amount of phosphorylated substrate or the amount of ADP produced.

Methodology:

-

Reagent Preparation:

-

Enzyme: Thaw purified, recombinant human IRAK4 on ice.[24][25]

-

Kinase Buffer: Prepare a 1X kinase assay buffer (e.g., 25-50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).[22][25]

-

Substrate: Prepare a solution of a suitable substrate, such as Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., derived from Ezrin/Radixin/Moesin).[22][24][25]

-

ATP: Prepare an ATP solution at a concentration near the Km for IRAK4 (approx. 10-20 µM) in kinase buffer.[26]

-

Test Compound: Prepare serial dilutions of the inhibitor in DMSO, followed by a further dilution in kinase buffer. Ensure the final DMSO concentration is ≤1%.[24]

-

-

Assay Procedure (96-well plate format):

-

Add 12.5 µL of 4X reaction cocktail (containing IRAK4 enzyme in buffer) to each well.[25]

-

Add 12.5 µL of the diluted test compound or vehicle control (for positive/negative controls) and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.[25]

-

Initiate the kinase reaction by adding 25 µL of a 2X ATP/substrate cocktail. The final reaction volume is 50 µL.[25]

-

Stop the reaction by adding 50 µL of a stop buffer (e.g., 50 mM EDTA).[25]

-

-

Detection:

-

Phosphorylation Detection (e.g., DELFIA®): Transfer the reaction mixture to a streptavidin-coated plate (if using a biotinylated peptide substrate). Detect the phosphorylated product using a phospho-specific primary antibody followed by a europium-labeled secondary antibody. Read the time-resolved fluorescence.[25][26]

-

ADP Detection (e.g., Transcreener® ADP² Assay): Add ADP-Glo™ or Transcreener® detection reagents, which use a coupled enzymatic reaction or competitive immunoassay to measure the amount of ADP produced. Read luminescence or fluorescence polarization.[22][24][27]

-

Caption: A generalized workflow for an in vitro IRAK4 kinase assay.

Cellular Target Engagement Assay (IRAK1 Phosphorylation)

This assay provides a more physiologically relevant measure of IRAK4 inhibition by assessing the phosphorylation of its direct downstream substrate, IRAK1, in a cellular context.

Principle: Cells are stimulated with a TLR ligand (e.g., R848) to activate the IRAK4 pathway. In the presence of an IRAK4 inhibitor, the phosphorylation of IRAK1 will be reduced. This change is then quantified.[28][29]

Methodology:

-

Cell Culture and Treatment:

-

Stimulation:

-

Stimulate the cells with a TLR agonist (e.g., R848 for TLR7/8) for a short period (e.g., 5-30 minutes) to induce IRAK1 phosphorylation.[31]

-

-

Cell Lysis:

-

Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Detection (e.g., Electrochemiluminescence - ECL):

-

Use a sandwich immunoassay format (e.g., Meso Scale Discovery).

-

Coat a plate with a capture antibody for total IRAK1.

-

Add the cell lysate to the wells.

-

Add a detection antibody that is specific for phosphorylated IRAK1 and is conjugated to an ECL label (e.g., SULFO-TAG™).

-

Read the plate on an ECL detector. The amount of light emitted is proportional to the amount of phosphorylated IRAK1.[28][29]

-

Alternatively, analyze lysates via Western Blotting using antibodies against phospho-IRAK1 and total IRAK1.

-

Protein-Protein Interaction Assay (Co-Immunoprecipitation)